Dual-Target Patent Annotation (AMPK + M3 mAChR) Versus Mono-Annotated Analogs
Unlike most 2-anilinothiazole-4-acetic acid analogs that appear exclusively in either the AMPK activator patent family or the M3 mAChR antagonist patent family, [2-(3-chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid is explicitly listed as a representative compound in BOTH patent disclosures [1][2]. The compound satisfies the general formula (I) of US20080221088A1 where Ra/Rb = chloro/methyl at the 3- and 4-positions of the aniline ring, and simultaneously falls within the scope of formula (I) of US20070185088A1 where R1 includes halogen-substituted aryl groups. This dual-annotation is a structural consequence of the 3-chloro-4-methyl pattern: chlorine provides the electron-withdrawing character required for M3 antagonist pharmacophore, while the methyl group contributes the lipophilic bulk tolerated in the AMPK activator binding pocket. Analogs with 4-fluoro-3-trifluoromethyl or 4-methyl-3-trifluoromethyl substitution, though co-disclosed in US20080221088A1 [1], lack the parallel M3 mAChR annotation, reducing their utility range.
| Evidence Dimension | Number of distinct therapeutic target patent families in which the compound is explicitly listed as a representative example |
|---|---|
| Target Compound Data | 2 (AMPK activator patent US20080221088A1 + M3 mAChR antagonist patent US20070185088A1) |
| Comparator Or Baseline | 4-Fluoro-3-trifluoromethyl analog: 1 (AMPK only); 4-Methyl-3-trifluoromethyl analog: 1 (AMPK only); Unsubstituted phenyl analog: 0 |
| Quantified Difference | Target compound has 2× the target annotation breadth of closest comparators |
| Conditions | Patent document analysis; explicit compound listing in representative examples sections |
Why This Matters
For procurement decisions, a compound annotated against two distinct therapeutic targets offers broader screening utility and reduces the number of library compounds needed to cover multiple assay programs.
- [1] Potluri VK, Das SK, Sasmal PK, et al. 3,4-Substituted Thiazoles as Ampk Activators. US Patent Application US20080221088A1, published September 11, 2008. Paragraphs [0299–0307] listing [2-(3-chloro-4-methyl-phenylamino)-thiazol-4-yl]-acetic acid and comparator compounds. View Source
- [2] Busch-Petersen J, Laine D, Palovich M. M3 Muscarinic Acetylcholine Receptor Antagonists. US Patent Application US20070185088A1, published August 9, 2007. Formula (I) scope encompassing halogen-substituted 2-anilinothiazole derivatives. View Source
